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Compound of Interest

Compound Name: Dyrk1A-IN-5

Cat. No.: B10779924 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the

performance and experimental validation of two prominent DYRK1A inhibitors.

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a

significant therapeutic target for a range of debilitating conditions, including neurodegenerative

diseases like Alzheimer's and Down syndrome, as well as certain cancers. The development of

potent and selective inhibitors of DYRK1A is a key focus of ongoing research. This guide

provides a detailed comparative analysis of two such inhibitors: Dyrk1A-IN-5 and Leucettine

L41, presenting key performance data, experimental methodologies, and visual representations

of their biological context and evaluation.

At a Glance: Key Performance Indicators
To facilitate a direct comparison of Dyrk1A-IN-5 and Leucettine L41, the following tables

summarize their reported inhibitory activities against DYRK1A and a panel of other kinases.

This data provides insight into the potency and selectivity of each compound.
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Inhibitor Target Kinase IC50 (nM) Reference

Dyrk1A-IN-5 DYRK1A 6 [1]

DYRK1B 600 [2]

CLK1 500 [2]

DYRK2 >10,000 [2]

Leucettine L41 DYRK1A 40 [3][4]

DYRK2 35 [3][4]

CLK1 15 [3][4]

CLK3 4,500 [3][4]

GSK-3α/β 130 [3][4]

Table 1: In Vitro Kinase Inhibition Profile. This table presents the half-maximal inhibitory

concentration (IC50) values of Dyrk1A-IN-5 and Leucettine L41 against DYRK1A and other

related kinases. Lower IC50 values indicate higher potency.

Inhibitor Cell Line Assay

Target

Phosphoryla

tion Site

IC50 (µM) Reference

Dyrk1A-IN-5 Hela

SF3B1

Phosphorylati

on

Thr434 0.5 [2]

HEK293

Tau

Phosphorylati

on

Thr212 2.1 [2]

Leucettine

L41
HT22

Endogenous

DYRK1A

activity

-

~10 (effective

concentration

)

[3][5]
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Table 2: Cellular Activity of Dyrk1A-IN-5 and Leucettine L41. This table summarizes the cellular

potency of the inhibitors in reducing the phosphorylation of known DYRK1A substrates.

Understanding the Mechanism: The DYRK1A
Signaling Pathway
DYRK1A is a serine/threonine kinase that plays a crucial role in a multitude of cellular

processes, including cell proliferation, differentiation, and apoptosis. Its dysregulation is

implicated in several pathologies. The following diagram illustrates a simplified overview of the

DYRK1A signaling pathway, highlighting some of its key downstream targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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